1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
CAS No.: 1196151-62-8
Cat. No.: VC3315620
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile - 1196151-62-8](/images/structure/VC3315620.png)
Specification
CAS No. | 1196151-62-8 |
---|---|
Molecular Formula | C8H5N3 |
Molecular Weight | 143.15 g/mol |
IUPAC Name | 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H5N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H |
Standard InChI Key | XURZLRKJXZOAGB-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=CN2)C#N)N=C1 |
Canonical SMILES | C1=CC2=C(C(=CN2)C#N)N=C1 |
Introduction
Chemical Properties
Molecular Information
Based on analysis of structurally related compounds, particularly the 6-bromo derivative, we can determine key molecular characteristics of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile . The basic molecular information is summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₈H₅N₃ |
Molecular Weight | 143.15 g/mol |
Appearance | Typically a crystalline solid |
CAS Number | Not specifically identified in available sources |
The molecular structure contains 8 carbon atoms, 5 hydrogen atoms, and 3 nitrogen atoms arranged in a specific configuration that gives the compound its distinctive properties. The three nitrogen atoms are distributed with one in the pyrrole ring, one in the pyridine ring, and one in the nitrile functional group, contributing to the compound's polarity and potential for hydrogen bonding interactions.
Structural Features
The structure of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile comprises several key features that influence its chemical behavior and biological potential . The pyrrole component contains a five-membered ring with a nitrogen atom, while the pyridine component consists of a six-membered ring with a nitrogen atom. These rings are fused together in a specific orientation indicated by the [3,2-b] designation in the nomenclature. The nitrile group (-C≡N) at the 3-position extends from the pyrrole ring and represents a key functional group that can participate in various chemical reactions and biological interactions.
The compound's structure creates several sites for potential chemical reactivity. The pyrrole NH group is typically weakly acidic and can participate in hydrogen bonding or deprotonation reactions. The nitrile group is generally unreactive under mild conditions but can undergo hydrolysis, reduction, or addition reactions under more forceful conditions. The pyridine nitrogen provides a basic site that can participate in coordination chemistry with metals or act as a hydrogen bond acceptor in biological systems. These structural features collectively contribute to the compound's chemical profile and influence its behavior in both synthetic and biological contexts.
Synthesis and Preparation Methods
Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 6.99 mL |
5 mM | 1.40 mL |
10 mM | 0.70 mL |
These calculations are based on the estimated molecular weight of 143.15 g/mol for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. When preparing stock solutions, it is advisable to select the appropriate solvent based on the compound's solubility characteristics and the requirements of the specific experimental protocol. For most applications involving heterocyclic compounds like this, DMSO represents a commonly used solvent due to its excellent solvating properties for a wide range of organic compounds.
Biological and Pharmacological Activities
Research Use Considerations
As with many heterocyclic compounds, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and its derivatives are primarily utilized as research tools rather than as therapeutic agents in their unmodified form . They serve important roles in medicinal chemistry projects, structure-activity relationship studies, and as building blocks for the synthesis of more complex bioactive molecules. When working with such compounds in a research context, it is essential to recognize their designation as "for research use only" and to adhere to appropriate laboratory practices and ethical guidelines.
In research applications, the compound's purity is a critical consideration, with standards typically requiring >98% purity as verified by appropriate analytical methods . Documentation such as Certificates of Analysis (COA) and Safety Data Sheets (SDS) should be consulted when working with these compounds to ensure proper handling and experimental design. For biological testing, careful attention must be paid to solubility issues, as poor solubility in aqueous media can complicate the interpretation of biological assay results. Various formulation approaches, potentially including the use of co-solvents or solubilizing excipients, may be necessary to achieve appropriate concentrations for biological evaluation.
Research Applications
Synthetic Intermediate Value
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile serves as a valuable synthetic intermediate in the preparation of more complex molecules with potential biological activities. The compound's structure provides multiple points for further chemical elaboration, making it a versatile building block in medicinal chemistry and materials science research. The nitrile group at the 3-position represents a particularly useful handle for further transformations, as it can be converted to various other functional groups including amides, amines, carboxylic acids, and tetrazoles through established synthetic methodologies.
In medicinal chemistry programs, such intermediates are frequently employed in the construction of focused compound libraries for biological screening. The pyrrolopyridine core provides a rigid scaffold that can present substituents in well-defined spatial orientations, an important consideration in structure-based drug design. The nitrogen atoms in the heterocyclic system offer hydrogen-bonding capabilities that can enhance interactions with biological targets, while the aromatic nature of the system provides opportunities for π-stacking interactions with aromatic amino acid residues in proteins. These characteristics collectively make 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile a compound of significant interest for researchers developing new bioactive molecules.
Analytical Applications
Analytical Methods and Characterization
Spectroscopic Characterization
Comprehensive characterization of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary method for structural confirmation, with 1H NMR providing information about the hydrogen environments in the molecule and 13C NMR elucidating the carbon framework. For this compound, the 1H NMR spectrum would be expected to show signals corresponding to the four aromatic hydrogens and one NH proton, with characteristic coupling patterns reflecting their positions in the bicyclic system.
Infrared (IR) spectroscopy offers valuable information about functional groups, with the nitrile group typically showing a characteristic sharp absorption band around 2200-2240 cm-1. Mass spectrometry provides confirmation of the molecular weight and can yield fragmentation patterns useful for structural verification. For compounds of this class, high-resolution mass spectrometry (HRMS) is often employed to determine the exact mass, which can be compared with the calculated value to confirm the molecular formula. Ultraviolet-visible (UV-Vis) spectroscopy may also be informative, as the conjugated aromatic system would be expected to show characteristic absorption bands that could be useful for monitoring reactions or quantifying the compound in solution.
Future Directions and Ongoing Research
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